molecular formula C20H14D5F2N3O5 B1165065 Dolutegravir-d5

Dolutegravir-d5

Cat. No. B1165065
M. Wt: 424.409
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 105375-16-6 (unlabelled)

Scientific Research Applications

1. HIV-1 Reservoirs and Maintenance Therapy

Dolutegravir (DTG) has been evaluated for its effectiveness as a maintenance monotherapy in HIV treatment. It is noted for its high efficacy as an integrase inhibitor with a strong genetic resistance barrier, making it a potential candidate for simplified HIV maintenance treatment. Studies have focused on the feasibility of DTG maintenance monotherapy and its impact on HIV reservoirs during such therapy (Sculier et al., 2018).

2. Identification of Degradation Products

Research on dolutegravir has included identifying its degradation products formed in acidic solutions. These findings are crucial for understanding the drug's stability and potential impurities, which can impact its efficacy and safety (Krait et al., 2021).

3. Comparative Efficacy Studies

Dolutegravir has been compared with other HIV integrase inhibitors, like raltegravir, in various studies. These comparisons focus on its efficacy, safety, and resistance profile in different patient populations, including treatment-naive and treatment-experienced individuals (Raffi et al., 2013).

4. Resistance Mechanisms

Understanding the resistance mechanisms against DTG, especially when used as first-line therapy, is a critical area of research. Studies have shown DTG's unique position in having limited instances of resistance mutations in clinical settings, likely due to its long binding time to the integrase enzyme (Mesplède & Wainberg, 2014).

5. Dolutegravir in Treatment-Experienced Subjects

Research has also focused on the safety and efficacy of DTG in individuals who have developed resistance to other HIV treatments, particularly raltegravir. This area explores DTG's role in treatment regimens for individuals with complex treatment histories and resistance profiles (Eron et al., 2012).

properties

Product Name

Dolutegravir-d5

Molecular Formula

C20H14D5F2N3O5

Molecular Weight

424.409

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.